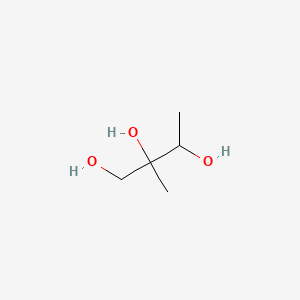

2-methylbutane-1,2,3-triol

Description

Contextualization of 2-Methylbutane-1,2,3-triol in the Broader Class of Branched-Chain Polyols and their Derivatives

Polyols are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. wikipedia.org They are broadly classified based on their chemical structure, such as polyether polyols and polyester (B1180765) polyols. kimpur.comethernet.edu.et Within this large family, branched-chain polyols represent a critical subclass. Unlike their linear counterparts, branched polyols possess a non-linear carbon backbone, which imparts distinct physical and chemical properties to the polymers derived from them. kimpur.comgoogle.com

The branching in these polyols can influence the viscosity, crosslinking density, and mechanical properties of resulting polymers like polyurethanes. kimpur.com For instance, highly branched polyols are often used to create rigid polyurethane foams with enhanced thermal and chemical resistance. kimpur.com this compound, with its methyl branch on a four-carbon chain containing three hydroxyl groups, is a prime example of a low-molecular-weight branched-chain polyol. This structure allows it to act as a crosslinking agent or a chain extender in polymerization reactions, contributing to the formation of complex, three-dimensional polymer networks. wikipedia.org

Academic and Research Significance of this compound

The scientific community has shown increasing interest in this compound, particularly in the context of atmospheric chemistry and materials science. Research has identified it as a significant product in the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), such as 2-methyl-3-buten-2-ol (B93329) (MBO). oberlin.edu The formation of this compound from MBO-derived epoxides is a key process in the generation of secondary organic aerosols (SOA), which have implications for air quality and climate. oberlin.edu

In the realm of synthetic chemistry, this compound serves as a versatile intermediate. Its three hydroxyl groups offer multiple sites for chemical modification, including oxidation to form carbonyl compounds, reduction to alkanes, and substitution reactions to introduce other functional groups. This reactivity makes it a valuable precursor for the synthesis of more complex molecules and a building block for various materials. For example, its multifunctional nature is advantageous in the production of polymers.

Structural Features and Fundamental Isomeric Considerations of this compound

The molecular formula of this compound is C5H12O3. nih.gov Its structure consists of a four-carbon butane (B89635) backbone with a methyl group attached to the second carbon atom. Three hydroxyl groups are located at positions 1, 2, and 3 of the butane chain. This arrangement of functional groups and the presence of a chiral center lead to several isomeric possibilities.

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com These differences can be in the connectivity of atoms (constitutional isomers) or their spatial orientation (stereoisomers). masterorganicchemistry.comquora.com

Constitutional Isomers: These isomers have the same molecular formula but different bonding sequences. For C5H12O3, other constitutional isomers exist, such as 2-methylbutane-1,2,4-triol, where the hydroxyl groups are arranged differently on the carbon chain. nih.gov

Stereoisomers: These isomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. masterorganicchemistry.comyoutube.com this compound contains two chiral centers (at carbons 2 and 3), which are carbon atoms bonded to four different groups. libretexts.org The number of possible stereoisomers for a molecule with 'n' chiral centers is generally 2^n. libretexts.org Therefore, for this compound, there are a maximum of 2² = 4 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). libretexts.org The specific configurations at the chiral centers are designated using the R/S nomenclature. For example, one possible stereoisomer is (2R,3R)-2-methylbutane-1,2,3-triol. chemicalbook.com

The distinct spatial arrangement of the hydroxyl groups in each stereoisomer can influence its reactivity and its interactions with other chiral molecules, a critical consideration in fields like enzyme-catalyzed reactions and the synthesis of stereospecific polymers.

Table of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H12O3 nih.gov |

| Molecular Weight | 120.15 g/mol nih.govcymitquimica.com |

| CAS Number | 29602-51-5 chemsrc.com |

Properties

IUPAC Name |

2-methylbutane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-4(7)5(2,8)3-6/h4,6-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKWFOVSARANHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylbutane 1,2,3 Triol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for 2-Methylbutane-1,2,3-triol

A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The primary disconnection strategy involves the C2-C3 bond, revealing a precursor such as 2-hydroxy-2-methyl-3-oxobutanoic acid. This disconnection simplifies the target molecule into more readily available starting materials. Another key disconnection is at the C-O bonds of the vicinal diol at C2 and C3, leading back to an alkene precursor, 2-methyl-2-buten-1-ol (B1231688). This latter approach is particularly attractive as it allows for the stereoselective installation of the two adjacent hydroxyl groups in a single, powerful step.

Stereoselective and Stereospecific Synthesis of this compound Enantiomers and Diastereomers

The presence of three stereocenters in this compound means that a total of eight stereoisomers are possible. The development of synthetic routes that can selectively produce a single desired stereoisomer is a primary goal.

Chiral Pool Approaches Utilizing Natural Product Precursors for this compound Scaffolds

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. For this compound, natural products such as certain amino acids or carbohydrates can serve as precursors. For instance, L-valine, with its isobutyl side chain, possesses a similar carbon skeleton and a pre-existing stereocenter that can be elaborated to construct the target triol. This approach involves a series of well-established chemical transformations to modify the functional groups of the natural product while preserving its inherent chirality, ultimately leading to the desired stereoisomer of this compound.

Asymmetric Catalysis and Reagent-Controlled Diastereoselective Synthesis of this compound

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules from prochiral precursors. The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of this approach for the synthesis of vicinal diols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to achieve high enantioselectivity in the dihydroxylation of alkenes. wikipedia.org

In the context of this compound synthesis, the asymmetric dihydroxylation of an achiral precursor like 2-methyl-2-buten-1-ol or an ester of tiglic acid can establish the stereochemistry at C2 and C3 with a high degree of control. The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates which face of the double bond is hydroxylated, leading to the formation of either the (2R, 3S) or (2S, 3R) diol. The pre-existing hydroxyl group in 2-methyl-2-buten-1-ol can influence the diastereoselectivity of the dihydroxylation, a phenomenon known as substrate control.

The mechanism of the Sharpless asymmetric dihydroxylation involves the formation of an osmate ester intermediate through a [3+2] cycloaddition of the osmium tetroxide to the alkene. wikipedia.org This intermediate is then hydrolyzed to yield the diol and regenerate the osmium catalyst. The chiral ligand coordinates to the osmium, creating a chiral environment that directs the approach of the alkene, leading to the observed enantioselectivity. wikipedia.org

| Precursor | Reagents | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| 2-Methyl-2-buten-1-ol | AD-mix-β | >95:5 | >98% |

| Ethyl tiglate | AD-mix-α | >90:10 | >95% |

Interactive Data Table: The table above summarizes typical results for the asymmetric dihydroxylation of precursors to this compound.

Regioselective and Chemoselective Functionalization Strategies in the Synthesis of this compound

In a molecule with multiple functional groups, such as the precursors to this compound, achieving regioselectivity and chemoselectivity is crucial. For example, in the dihydroxylation of a molecule containing multiple double bonds, the reaction must selectively occur at the desired alkene. The Sharpless asymmetric dihydroxylation is known to be highly selective for the more electron-rich double bond. wikipedia.org

Chemoselectivity becomes important when protecting groups are used. For instance, if one of the hydroxyl groups in a precursor diol needs to be selectively modified, appropriate protecting group strategies must be employed. The inherent differences in the reactivity of primary, secondary, and tertiary alcohols can be exploited to achieve selective protection or deprotection, allowing for the stepwise functionalization of the molecule.

Exploration of Novel Synthetic Pathways and Mechanistic Insights for this compound Analogues

Research into the synthesis of analogues of this compound provides valuable mechanistic insights and expands the scope of available synthetic methodologies. For example, the synthesis of nitrogen-containing analogues, such as amino-diols, can be achieved through methods like the Sharpless asymmetric aminohydroxylation. This reaction introduces both a hydroxyl and an amino group across a double bond with high stereocontrol.

Furthermore, the synthesis of analogues with different substitution patterns on the carbon backbone allows for a deeper understanding of the factors that control the stereochemical outcome of key reactions. By systematically varying the steric and electronic properties of the substituents, chemists can fine-tune the reaction conditions to achieve the desired stereoisomer with high purity.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. In the context of this compound synthesis, several green approaches can be considered.

One key area is the use of greener solvents. Traditional dihydroxylation reactions often use chlorinated solvents. Recent research has focused on developing catalytic systems that are effective in more environmentally benign solvents such as water, ionic liquids, or supercritical carbon dioxide. researchgate.net For example, iron-catalyzed syn-dihydroxylation of olefins with aqueous hydrogen peroxide has been shown to proceed efficiently in green solvents like propylene (B89431) carbonate and ethyl acetate. researchgate.net

Stereochemical Principles and Advanced Analysis of 2 Methylbutane 1,2,3 Triol

Identification and Characterization of Chiral Centers and Stereoisomerism in 2-Methylbutane-1,2,3-triol

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. A chiral center is the source of stereoisomerism in a molecule. In the case of this compound, the chiral centers are located at the C2 and C3 positions of the butane (B89635) chain.

The C2 atom is bonded to a methyl group (-CH3), a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and the C3 carbon which is part of the rest of the chain. Similarly, the C3 atom is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), the C2 carbon, and the C4 carbon (part of an ethyl group). The presence of these two distinct chiral centers gives rise to multiple stereoisomers.

The total number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

Table 1: Chiral Centers in this compound

| Chiral Center | Attached Groups |

| C2 | -CH3, -OH, -CH2OH, -CH(OH)CH3 |

| C3 | -H, -OH, -C(CH3)(OH)CH2OH, -CH3 |

Assignment of Absolute Configuration (R/S Nomenclature) and Relative Configuration (e.g., Erythro/Threo Diastereomers) for this compound Derivatives

The absolute configuration of each chiral center in the stereoisomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comchemistrysteps.com This system ranks the four substituents attached to a chiral center based on atomic number. masterorganicchemistry.com The atom with the highest atomic number receives the highest priority (1), and the one with the lowest receives the lowest priority (4). masterorganicchemistry.com After assigning priorities, the molecule is oriented so that the lowest-priority group points away from the viewer. The sequence from priority 1 to 2 to 3 is then traced. If the direction is clockwise, the configuration is designated as 'R' (from the Latin rectus, meaning right). If it is counter-clockwise, it is designated as 'S' (from the Latin sinister, meaning left). nih.gov

For this compound, the four stereoisomers can be designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers. Likewise, the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

The relative configuration of the two chiral centers can be described using the erythro/threo nomenclature. This system is used for compounds with two adjacent chiral centers. The erythro isomer has similar substituents on the same side of the carbon backbone in a Fischer projection, while the threo isomer has them on opposite sides. For this compound, the (2R,3S) and (2S,3R) pair would be considered erythro, and the (2R,3R) and (2S,3S) pair would be threo.

Table 2: Stereoisomers of this compound

| Absolute Configuration | Relationship | Relative Configuration |

| (2R,3R) | Enantiomer of (2S,3S) | Threo |

| (2S,3S) | Enantiomer of (2R,3R) | Threo |

| (2R,3S) | Enantiomer of (2S,3R) | Erythro |

| (2S,3R) | Enantiomer of (2R,3S) | Erythro |

Conformational Analysis and Interconversion Barriers of this compound and its Stereoisomers

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its carbon-carbon single bonds. lumenlearning.com The stability of these different conformations, or rotamers, is influenced by various factors including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. lumenlearning.comoregonstate.edu

The analysis can be visualized using Newman projections, particularly by looking down the C2-C3 bond. youtube.comyoutube.com The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to minimized torsional strain. lumenlearning.com However, within the staggered conformations, steric interactions known as gauche interactions can raise the energy level. lumenlearning.comstudy.com In this compound, the presence of bulky hydroxyl and methyl groups means that gauche interactions between these groups will be particularly destabilizing.

A significant factor in the conformational preference of this triol is the potential for intramolecular hydrogen bonding between the hydroxyl groups at C1, C2, and C3. These hydrogen bonds can stabilize certain gauche conformations that might otherwise be unfavorable due to steric hindrance. The formation of these bonds depends on the relative stereochemistry (erythro/threo) of the stereoisomers, which dictates the spatial orientation of the hydroxyl groups.

The energy barriers to interconversion between different conformers are determined by the energy of the highest-energy eclipsed conformation on the rotational pathway. These barriers are influenced by the size of the rotating groups and the presence of stabilizing or destabilizing interactions. For this compound, the interconversion barriers would be complex due to the interplay of steric repulsions and stabilizing hydrogen bonds.

Table 3: Factors Influencing Conformer Stability in this compound

| Interaction | Effect on Stability |

| Torsional Strain | Destabilizes eclipsed conformations relative to staggered conformations. |

| Steric Hindrance (Gauche) | Destabilizes conformations where bulky groups (e.g., -OH, -CH3) are close together. |

| Intramolecular H-Bonding | Can stabilize specific gauche conformations by forming favorable interactions between hydroxyl groups. |

Methodologies for Diastereomeric and Enantiomeric Excess Determination in this compound Preparations

In asymmetric synthesis or resolution processes leading to this compound, it is crucial to determine the purity of the stereoisomers produced. This is quantified by the diastereomeric excess (de) and enantiomeric excess (ee). nih.govwikipedia.org

Diastereomeric excess (de) is a measure of the predominance of one diastereomer over the other(s). Since diastereomers have different physical properties, they can often be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on achiral stationary phases. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the different chemical environments of the nuclei in diastereomers lead to distinct signals.

Enantiomeric excess (ee) reflects the degree to which one enantiomer is present in greater amounts than its mirror image. wikipedia.orglibretexts.org Determining ee is more challenging because enantiomers have identical physical properties in an achiral environment. thieme-connect.de Common methods include:

Chiral Chromatography: Using a chiral stationary phase (CSP) in GC or HPLC allows for the separation of enantiomers, enabling their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral, enantiomerically pure reagent to form a mixture of diastereomers. These diastereomers can then be distinguished and quantified by NMR.

Optical Methods: Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This can be a powerful tool for determining the ee, sometimes coupled with multivariate regression models for complex mixtures. nih.govbohrium.com

Table 4: Methods for Stereoisomeric Purity Analysis

| Method | Analyte Purity | Principle |

| GC/HPLC (Achiral Phase) | de | Separation based on differences in physical properties between diastereomers. |

| NMR Spectroscopy | de | Different chemical environments of diastereomers result in distinguishable spectra. |

| Chiral GC/HPLC | ee | Differential interaction of enantiomers with a chiral stationary phase leads to separation. |

| NMR with Chiral Derivatizing Agents | ee | Conversion of enantiomers into diastereomers, which are then distinguishable by NMR. |

| Circular Dichroism (CD) Spectroscopy | ee | Measures the difference in absorption of left and right circularly polarized light by enantiomers. nih.gov |

Impact of Stereochemistry on the Chemical Reactivity and Biological Recognition of this compound

The stereochemistry of this compound has a profound influence on its chemical reactivity and its interactions within biological systems. While enantiomers exhibit identical chemical properties when reacting with achiral reagents, their reactivity can differ significantly with chiral reagents. nih.gov Diastereomers, having distinct physical and chemical properties, will generally show different reactivity under all conditions.

In chemical synthesis, the specific arrangement of the hydroxyl groups in each stereoisomer can affect reaction rates and pathways. For instance, the rate of reactions like acetal (B89532) formation or esterification could vary between diastereomers due to steric hindrance or the ability to form specific cyclic intermediates. Research on the related compound 2-methylbutane-1,2,3,4-tetraol has shown that different diastereomers can exhibit different reaction rates. copernicus.org

The impact of stereochemistry is most pronounced in biological systems, where interactions are governed by the precise three-dimensional fit between molecules. nih.gov Receptors, enzymes, and other biological macromolecules are themselves chiral. Consequently, they interact differently with the different stereoisomers of a chiral molecule like this compound.

This selective recognition can lead to one stereoisomer being biologically active while others are less active or inactive. nih.gov The specific 3D arrangement of the methyl and hydroxyl groups determines how well the molecule can bind to a specific enzyme's active site or a receptor's binding pocket. nih.gov Therefore, the different stereoisomers of this compound are expected to have distinct pharmacological and metabolic profiles.

Mechanistic Organic Transformations of 2 Methylbutane 1,2,3 Triol and Derived Systems

Reaction Kinetics and Thermodynamic Profiles of 2-Methylbutane-1,2,3-triol Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, the reactivity of its different hydroxyl groups can be predicted based on general principles of organic reaction mechanisms.

The kinetics of reactions such as nucleophilic substitution or dehydration are heavily influenced by the type of alcohol. The tertiary hydroxyl group is expected to react fastest in reactions proceeding through a carbocation intermediate (E1, SN1) due to the formation of a stable tertiary carbocation. Conversely, for reactions involving a concerted backside attack (SN2), the primary hydroxyl group is the most reactive due to minimal steric hindrance. quora.comunacademy.com The secondary hydroxyl group typically exhibits intermediate reactivity.

Thermodynamically, dehydration reactions are generally entropy-driven, as one molecule of the triol fragments into two or more molecules (an alkene and water), leading to an increase in the system's disorder. The thermodynamic stability of the resulting product, such as the most substituted alkene (Zaitsev's rule), often dictates the major product in elimination reactions under thermodynamic control.

The following table summarizes the predicted relative reactivity for different reaction types at each hydroxyl position.

| Hydroxyl Position | Reaction Type | Predicted Relative Rate | Rationale |

| C1 (Primary) | SN2 Substitution | Fast | Low steric hindrance. |

| C2 (Secondary) | SN2 Substitution | Slow | Increased steric hindrance compared to primary. |

| C2 (Secondary) | E1/SN1 Reactions | Intermediate | Can form a secondary carbocation. |

| C3 (Tertiary) | SN1/E1 Reactions | Fast | Forms a stable tertiary carbocation. |

| C3 (Tertiary) | SN2 Substitution | No Reaction | Prohibitive steric hindrance for backside attack. |

Acid-Catalyzed Reactions, Ring-Opening Mechanisms, and Cascade Processes Relevant to this compound Formation or Reactivity

Acid-Catalyzed Dehydration: In the presence of a strong acid (e.g., H₂SO₄, H₃PO₄) and heat, this compound is expected to undergo dehydration. libretexts.org The mechanism and products depend on which hydroxyl group is protonated and eliminated as water.

Elimination of the Tertiary Hydroxyl: Protonation of the tertiary hydroxyl group at C2 leads to the formation of a stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon can yield multiple alkene products.

Elimination of the Secondary Hydroxyl: Protonation of the secondary hydroxyl at C3 would form a secondary carbocation. This could be followed by a 1,2-hydride shift to form the more stable tertiary carbocation before elimination. study.com

Elimination of the Primary Hydroxyl: Primary alcohols are the most difficult to dehydrate and typically require the highest temperatures. libretexts.org

Ring-Opening Mechanisms for Formation: A plausible synthetic route to this compound involves the acid-catalyzed ring-opening of a corresponding epoxide, such as 2-methyl-2,3-epoxybutan-1-ol. In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. Water, acting as a nucleophile, will then attack one of the epoxide carbons. The regioselectivity of this attack is crucial; under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge in the transition state. libretexts.orglibretexts.orgbyjus.com

Cascade Processes: Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a powerful strategy for synthesizing complex polyols. wikipedia.org While a specific cascade for this compound is not documented, general strategies involving sequential aldol (B89426) additions or other carbon-carbon bond-forming reactions can be envisioned to construct its carbon skeleton and install the hydroxyl groups in a stereocontrolled manner. rsc.orgnih.govresearchgate.net

Nucleophilic Substitution and Addition Reactions Involving Hydroxyl Groups of this compound

Hydroxyl groups are poor leaving groups. Therefore, for nucleophilic substitution to occur, they must first be converted into a better leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide. organic-chemistry.org

Primary Hydroxyl (C1): This position is ideal for SN2 reactions. After conversion to a tosylate, it can be readily displaced by a wide range of nucleophiles with inversion of configuration. solubilityofthings.com

Secondary Hydroxyl (C3): Substitution at this position is more complex. An SN2 reaction would be slow due to steric hindrance. An SN1 reaction is possible but may be accompanied by elimination (E1) and rearrangement products. wikipedia.org

Tertiary Hydroxyl (C2): This position will react exclusively through an SN1 mechanism due to steric hindrance and the stability of the resulting tertiary carbocation. stackexchange.com Elimination is a significant competing reaction.

Nucleophilic addition reactions are not characteristic of the triol itself but would be important for its derivatives. For example, if the primary alcohol at C1 were oxidized to an aldehyde, it would readily undergo nucleophilic addition with reagents like Grignard reagents or organolithiums.

Oxidative and Reductive Transformations of this compound to Related Compounds

The outcome of oxidizing this compound depends on the reagent used and which hydroxyl group reacts. libretexts.org

Primary Alcohol (C1): Can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). ucr.edu

Secondary Alcohol (C3): Can be oxidized to a ketone using a variety of common oxidizing agents (PCC, H₂CrO₄, etc.).

Tertiary Alcohol (C2): Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the -OH group has no hydrogen atom to be removed. libretexts.org Cleavage of a carbon-carbon bond can occur under harsh oxidative conditions.

Reductive transformations are not applicable to the saturated carbon skeleton of the triol. However, the oxidized products (aldehydes, ketones, carboxylic acids) can be reduced back to the corresponding alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The following table summarizes the expected products from the oxidation of this compound.

| Reactant | Oxidizing Agent | Major Product(s) |

| This compound | PCC (1 equivalent, selective for primary -OH) | 2-hydroxy-2-methyl-3-oxobutanal |

| This compound | PCC (excess) | 1-oxo-2-hydroxy-2-methylbutan-3-one |

| This compound | KMnO₄, heat | 2-hydroxy-2-methyl-3-oxobutanoic acid |

Investigation of Rearrangement Reactions and Fragmentations of this compound Scaffolds

Pinacol-Type Rearrangement: The 1,2-diol moiety between C2 and C3 makes the molecule susceptible to a pinacol-type rearrangement under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves:

Protonation: An acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). Protonation is more likely to occur at the tertiary hydroxyl (C2) to lead to a more stable carbocation, but protonation at C3 is also possible.

Loss of Water: The protonated hydroxyl group departs as water, forming a carbocation. Formation of the tertiary carbocation at C2 is more favorable.

1,2-Shift: A group from the adjacent carbon migrates to the carbocation center. This can be a 1,2-hydride shift from C3 or a 1,2-alkyl (hydroxymethyl) shift from C1.

Deprotonation: A proton is removed from the remaining hydroxyl group to yield a stable carbonyl compound (a ketone or an aldehyde). wikipedia.org

Fragmentation: In mass spectrometry, this compound would undergo fragmentation after ionization. While a specific spectrum is not available, a predicted pattern can be inferred. The molecular ion peak [M]⁺ would likely be of low abundance. Key fragmentation pathways would include:

Loss of Water: A peak at [M-18] is expected due to the facile elimination of a water molecule.

Alpha-Cleavage: Cleavage of C-C bonds adjacent to an oxygen atom is a common pathway for alcohols. This can generate several stable, oxygen-containing cations.

Loss of Alkyl Groups: Cleavage can result in the loss of a methyl radical ([M-15]) or an ethyl radical ([M-29]), with the stability of the resulting carbocation influencing the fragment's abundance. libretexts.orglibretexts.org

The following table outlines plausible key fragments in the mass spectrum of this compound (Molar Mass = 120.15 g/mol ).

| m/z (mass/charge) | Plausible Fragment Ion | Origin |

| 105 | [C₄H₉O₃]⁺ | Loss of a methyl radical (CH₃•) from C2. |

| 102 | [C₅H₁₀O₂]⁺ | Loss of water (H₂O). |

| 89 | [C₄H₉O₂]⁺ | Loss of a hydroxymethyl radical (•CH₂OH) from C2. |

| 73 | [C₃H₅O₂]⁺ | Alpha-cleavage between C2 and C3 with charge on the C1-C2 fragment. |

| 59 | [C₂H₃O₂]⁺ | Alpha-cleavage between C1 and C2 with charge on the C1 fragment. |

Computational and Theoretical Investigations of 2 Methylbutane 1,2,3 Triol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Spectroscopic Property Prediction of 2-Methylbutane-1,2,3-triol Stereoisomers

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules at the electronic level. scirp.org For this compound, which possesses two chiral centers (at C2 and C3), four distinct stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), would be employed to perform geometry optimizations for each of these stereoisomers. scirp.org

These calculations would yield the minimum energy conformations and the corresponding electronic energies, allowing for a precise determination of their relative stabilities. bibliotekanauki.pl The stereoisomer with the lowest calculated energy is predicted to be the most stable. Thermodynamic parameters, including enthalpy and Gibbs free energy, can be derived from these calculations to further refine the stability order. scirp.org

Furthermore, DFT is highly effective in predicting spectroscopic properties. By calculating vibrational frequencies, one can generate theoretical Infrared (IR) spectra. dntb.gov.ua These predicted spectra can be used to identify characteristic vibrational modes, such as O-H stretching, C-O stretching, and C-C bond vibrations, which would aid in the experimental identification and characterization of the different stereoisomers. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions. dntb.gov.ua

Table 1: Example of Predicted Relative Stabilities of this compound Stereoisomers from a Hypothetical DFT Calculation

| Stereoisomer | Relative Energy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| (2R,3R) | 1.5 | 1.8 |

| (2S,3S) | 1.5 | 1.8 |

| (2R,3S) | 0.0 | 0.0 |

| (2S,3R) | 0.0 | 0.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations and Conformational Sampling of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule, or an ensemble of molecules, within a simulation box, often containing a solvent like water or a non-polar solvent to mimic different chemical environments. By solving Newton's equations of motion for the system, MD simulations generate trajectories that reveal how the molecule's conformation changes over nanoseconds or microseconds. researchgate.netmdpi.com

This approach is invaluable for conformational sampling, especially for a flexible molecule like this compound with multiple rotatable bonds. The simulations would identify the most populated conformational states and the energy barriers between them. youtube.com This is crucial for understanding how the molecule behaves in solution, how it interacts with its surroundings, and which shapes are most prevalent under specific conditions (e.g., temperature, pressure, solvent). researchgate.net Analysis of these trajectories can provide information on properties like the radius of gyration and radial distribution functions, which describe the molecule's size and its interactions with solvent molecules, respectively. mdpi.com

Prediction of Reaction Pathways and Transition States for this compound Synthesis and Functionalization

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the reactivity of molecules. nih.gov For the synthesis of this compound, theoretical methods like DFT can be used to model proposed reaction pathways, for instance, the dihydroxylation of an unsaturated precursor. nih.gov

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. imist.ma For functionalization reactions, such as the esterification of one or more of the hydroxyl groups, these computational methods can predict which hydroxyl group is most likely to react (regioselectivity) by comparing the activation energies of the different possible reaction pathways. imist.manih.gov This predictive capability can guide experimental efforts by identifying the most promising reaction conditions and strategies. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding) within this compound Systems

The three hydroxyl groups on this compound make it a potent participant in hydrogen bonding, both as a donor and an acceptor. Understanding these interactions is critical to explaining its physical properties, such as boiling point, solubility, and its behavior in biological systems.

Computational methods can be used to analyze these intermolecular interactions in detail. By simulating a system of multiple this compound molecules (in the liquid or solid state) or the molecule in a solvent like water, one can study the network of hydrogen bonds that forms. mdpi.com Analysis techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the strength and nature of individual hydrogen bonds. researchgate.net MD simulations can also reveal the dynamics of these hydrogen bonds—how long they persist and how they rearrange over time, providing a dynamic picture of the molecule's interactions. bibliotekanauki.pl

Table 2: Illustrative Hydrogen Bond Analysis for a Dimer of this compound in a Hypothetical Simulation

| Hydrogen Bond Type | Average Distance (Å) | Average Bond Energy (kJ/mol) |

|---|---|---|

| Intermolecular O-H···O | 1.85 | 22.5 |

| Intramolecular O-H···O | 2.10 | 15.3 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Cheminformatics and QSAR/QSPR Modeling Applied to this compound and its Analogues

Cheminformatics applies computational and informational techniques to solve chemical problems. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key components of this field. hilarispublisher.comnih.gov These are statistical models that correlate the chemical structure of molecules with their biological activity (QSAR) or physical properties (QSPR). mdpi.comresearchgate.net

For this compound and its analogues, a QSPR study could be developed to predict properties like boiling point, viscosity, or solubility. nih.gov This would involve calculating a set of numerical descriptors for each molecule in a dataset of related polyols. These descriptors can encode topological, electronic, or steric features. A mathematical model would then be built to relate these descriptors to the experimental property of interest. researchgate.netmdpi.com Once validated, this model could be used to predict the properties of new, unsynthesized analogues of this compound, accelerating the discovery of compounds with desired characteristics without the need for extensive experimental work. unc.edu

Role of 2 Methylbutane 1,2,3 Triol As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Stereoselective Synthesis of Bioactive Molecules and Pharmaceutical Intermediates (e.g., (S)-α-Acetolactic Acid)

Versatile Scaffold for the Construction of Optically Active Heterocyclic Systems and Novel Polyol Derivatives

The trifunctional nature of 2-methylbutane-1,2,3-triol provides a versatile scaffold for the construction of a variety of optically active compounds. The three hydroxyl groups can be differentially protected and functionalized to introduce a range of substituents and build complex molecular architectures. For instance, intramolecular cyclization reactions, such as etherification or the formation of cyclic acetals and ketals, could lead to the synthesis of novel chiral tetrahydrofurans, dioxolanes, and other heterocyclic systems. These heterocyclic cores are prevalent in many biologically active natural products and pharmaceuticals. Furthermore, selective modification of the hydroxyl groups can lead to the generation of a library of novel polyol derivatives with tailored properties for various applications.

Applications in the Synthesis of Carbohydrate Mimics, Glycosidase Inhibitors, and Analogues for Biochemical Probes

Polyhydroxylated compounds, such as this compound, are structurally reminiscent of carbohydrates and can serve as core structures for the synthesis of carbohydrate mimics. These mimics are designed to interact with carbohydrate-binding proteins or enzymes but often exhibit improved metabolic stability or altered biological activity. By modifying the hydroxyl groups and introducing nitrogen or other functionalities, this compound could be converted into iminosugars or other glycomimetics. Such compounds are of significant interest as potential glycosidase inhibitors, which have therapeutic applications in the management of diabetes and viral infections. The synthesis of analogues bearing reporter groups, such as fluorescent tags or biotin, would also enable their use as biochemical probes to study carbohydrate metabolism and recognition processes.

Utilization in the Total Synthesis of Natural Products and their Modified Analogues (e.g., N-homoceramides)

The stereochemically rich framework of this compound makes it a potential starting material for the total synthesis of complex natural products. While a related compound, (S)-3-(hydroxymethyl)butane-1,2,4-triol, has been utilized in the stereoselective synthesis of N-homoceramides, a similar strategy could be envisioned for this compound. nih.govugent.be This would likely involve the selective protection of the hydroxyl groups, followed by the introduction of a long-chain fatty acid and a sphingoid base precursor. The inherent stereochemistry of the triol would be transferred to the final ceramide analogue, ensuring the correct spatial arrangement of the functional groups, which is crucial for their biological activity in cellular membranes.

Development of Smart Materials and Polymers Derived from this compound

The presence of multiple hydroxyl groups in this compound allows for its use as a crosslinking agent or a monomer in the synthesis of novel polymers and smart materials. Polyesters and polyurethanes could be prepared by reacting the triol with diacids or diisocyanates, respectively. The resulting polymers would possess unique properties influenced by the chiral nature and the density of hydroxyl groups in the starting material. These properties could include biodegradability, specific recognition capabilities, or responsiveness to external stimuli such as pH or temperature, making them "smart" materials. Such polymers could find applications in drug delivery systems, biodegradable plastics, and functional coatings.

Biochemical and Metabolic Significance of 2 Methylbutane 1,2,3 Triol

Investigation of Biosynthetic Pathways Leading to 2-Methylbutane-1,2,3-triol and Related Polyols (e.g., from Isoprene (B109036) or MBO-derived epoxides)

The formation of this compound and structurally related polyols is primarily understood within the context of atmospheric chemistry rather than traditional intracellular biosynthesis. These compounds are significant products resulting from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), particularly isoprene (2-methyl-1,3-butadiene) and 2-methyl-3-buten-2-ol (B93329) (MBO). nih.govnih.gov The pathways involve complex photooxidation reactions initiated by atmospheric oxidants like the hydroxyl radical (OH).

A key step in the formation of these polyols is the generation of epoxide intermediates. For instance, the OH-initiated oxidation of MBO leads to the formation of an epoxide, (3,3-dimethyloxiran-2-yl)methanol. nih.gov This epoxide can then undergo acid-catalyzed reactive uptake onto existing aerosol particles. In this process, the epoxide ring opens, leading to the formation of polyols. One of the major products identified from MBO oxidation is 2,3-dihydroxyisopentanol (an isomer of this compound). nih.gov

Similarly, isoprene, the most abundant non-methane hydrocarbon emitted by terrestrial plants, undergoes atmospheric oxidation to form isoprene epoxydiols (IEPOX). copernicus.org These intermediates are crucial for the generation of a suite of polyols that constitute a significant fraction of isoprene-derived secondary organic aerosol (SOA). copernicus.orgcopernicus.org Among the products identified from isoprene oxidation is a C5-alkane triol specifically named 1,2,3-trihydroxy-2-methyl-butane, which is this compound. unc.edu This evidence directly links the atmospheric degradation of isoprene to the formation of this specific triol.

The table below summarizes the precursor compounds and the resulting polyols formed through atmospheric oxidation.

| Precursor BVOC | Key Intermediate | Resulting Polyol(s) |

| Isoprene (2-methyl-1,3-butadiene) | Isoprene Epoxydiol (IEPOX) | This compound, 2-Methylbutane-1,2,3,4-tetraol copernicus.orgunc.edu |

| 2-Methyl-3-buten-2-ol (MBO) | (3,3-dimethyloxiran-2-yl)methanol | 2,3-Dihydroxyisopentanol (3-methylbutane-1,2,3-triol) nih.gov |

Applications in Metabolic Tracing and Pathway Elucidation Studies Using Labeled this compound

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate biochemical pathways and quantify metabolic fluxes. nih.govmdpi.com This methodology involves introducing a molecule containing a heavy isotope (e.g., ¹³C or ²H) into a biological or environmental system and tracking the incorporation of the isotope into downstream metabolites. nih.govnorthwestern.edu Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled products, providing a dynamic map of metabolic activity. nih.gov

While this approach is widely used to study central metabolic pathways with tracers like ¹³C-glucose or ¹³C-glutamine, specific studies detailing the use of isotopically labeled this compound are not prominent in the available literature. mdpi.com However, the principles of isotope tracing could be applied to understand the environmental fate and potential biological transformations of this compound.

Theoretically, a labeled version of this compound could be synthesized and used as a tracer to:

Elucidate Degradation Pathways: By introducing labeled this compound into microbial cultures or environmental microcosms, researchers could identify the metabolic intermediates and end products of its biodegradation.

Track Environmental Transport: Labeled tracers can be used to follow the movement and transformation of compounds through different environmental compartments, such as soil, water, and air.

Investigate Bio-uptake: Studies could determine the extent to which organisms absorb and potentially metabolize this atmospherically derived polyol.

The general workflow for such a metabolic tracing study is outlined below.

| Step | Description | Key Techniques |

| 1. Tracer Selection & Synthesis | An isotopically labeled version of this compound (e.g., with ¹³C) is chemically synthesized. | Organic Synthesis |

| 2. Incubation | The labeled tracer is introduced into the system of interest (e.g., cell culture, soil sample). | Cell Culture, Microcosm Setup |

| 3. Sample Quenching & Extraction | Metabolic activity is stopped, and metabolites are extracted from the samples at various time points. | Lyophilization, Solvent Extraction nih.gov |

| 4. Analysis | The isotopic labeling patterns of the extracted metabolites are analyzed to identify downstream products of the tracer. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy nih.gov |

| 5. Data Interpretation | The distribution of the isotope is used to reconstruct the metabolic pathway and calculate flux rates. | Metabolic Flux Analysis Software nih.gov |

Enzymatic Transformations and Biocatalytic Synthesis Involving this compound and Related Compounds

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. rsc.orgnih.gov The synthesis and modification of polyols, including diols and triols, are areas where biocatalysis has shown significant potential. mdpi.com

While specific enzymatic transformations or biocatalytic production routes for this compound are not extensively documented, the general classes of enzymes involved in alcohol and polyol metabolism are well-characterized. These enzymatic reactions typically involve the oxidation, reduction, or rearrangement of hydroxyl groups. For instance, the biocatalytic production of 1-phenylpropane-1,2-diol (B147034) and 2,3-butanediol (B46004) has been successfully demonstrated using multi-enzyme cascade reactions in whole-cell systems. rsc.orgmdpi.com Such systems are advantageous as they circumvent the need for costly enzyme purification and cofactor addition. rsc.org

Enzymes potentially relevant to the transformation of this compound include:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, using cofactors like NAD⁺/NADH. They could act on the primary or secondary alcohol groups of the triol.

Dioxygenases: These enzymes can hydroxylate aliphatic compounds, although their role in polyol synthesis is often in the initial steps of creating diols from hydrocarbon precursors. smolecule.com

Lyases: Certain lyases can cleave carbon-carbon bonds, potentially leading to the degradation of the triol backbone.

The table below lists enzyme classes that are generally involved in the biocatalytic synthesis and transformation of polyols.

| Enzyme Class | Typical Reaction | Relevance to Polyol Biocatalysis |

| Oxidoreductases | Oxidation/Reduction of alcohol and carbonyl groups. | Synthesis of chiral diols and polyols from ketones or aldehydes; degradation of polyols. researchgate.net |

| Lyases | Non-hydrolytic cleavage of C-C, C-O, C-N bonds. | Carboligation reactions to form C-C bonds, building the backbone of complex polyols. rsc.org |

| Hydrolases | Cleavage of bonds by addition of water. | Ring-opening of epoxides to form vicinal diols, a key step in polyol synthesis. |

Role of this compound and its Derivatives in Environmental Chemistry and Atmospheric Aerosol Formation (e.g., Secondary Organic Aerosols)

This compound and its derivatives are key compounds in environmental and atmospheric science, primarily due to their role as constituents of secondary organic aerosols (SOAs). unc.edu SOAs are aerosol particles formed in the atmosphere from the oxidation of gaseous organic compounds and subsequent condensation of the low-volatility products. nih.gov They constitute a significant fraction of atmospheric fine particulate matter (PM₂.₅), which impacts air quality, climate, and human health. nih.govnih.gov

The formation of this compound and related polyols, such as 2-methylbutane-1,2,3,4-tetraol, is a direct consequence of the atmospheric photooxidation of isoprene. copernicus.orgcopernicus.org These highly oxygenated, low-volatility compounds partition into the particle phase, contributing substantially to the mass of isoprene-derived SOA. copernicus.org The presence of 2-methylbutane-1,2,3,4-tetraol is often used as a prominent chemical marker to trace the contribution of isoprene to ambient aerosol formation. copernicus.org

The physical state of these SOA particles, which is influenced by the chemical composition, is critical for their atmospheric behavior. Laboratory studies on 2-methylbutane-1,2,3,4-tetraol have shown that its physical state depends heavily on ambient temperature and relative humidity. copernicus.orgcopernicus.org At moderate to high humidity levels typical of the lower troposphere, isoprene-derived SOA particles are likely to be in a liquid or low-viscosity, semi-solid state. copernicus.org However, at the colder and drier conditions of the upper troposphere, they may exist in a semi-solid or glassy state. This phase state affects particle growth, reactivity, and their ability to act as cloud condensation nuclei.

The table below summarizes key research findings regarding the role of this compound and related polyols in atmospheric chemistry.

| Finding | Significance |

| Formation from BVOCs | This compound and related polyols are major products of isoprene and MBO photooxidation. nih.govunc.edu |

| SOA Contribution | These polyols are significant components of isoprene-derived SOA mass. copernicus.org |

| Chemical Tracers | Polyols like 2-methyltetrols serve as key markers for identifying and quantifying isoprene SOA. copernicus.org |

| Phase State | The physical state (liquid vs. semi-solid/glassy) of aerosols containing these polyols is dependent on relative humidity and temperature. copernicus.orgcopernicus.org |

| Acid-Catalyzed Formation | The formation of polyols from MBO-derived epoxides is enhanced by aerosol acidity. nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Techniques in 2 Methylbutane 1,2,3 Triol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of 2-methylbutane-1,2,3-triol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of the adjacent hydroxyl groups. Protons on carbons bearing hydroxyl groups (C1, C2, and C3) will appear downfield compared to those on the methyl and ethyl groups. Spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bonded to hydroxyl groups (C1, C2, C3) will be in the range of 60-80 ppm. Databases and computational models can be used to predict these shifts with considerable accuracy, aiding in the assignment. nih.govfigshare.com

Stereochemical Assignment: this compound has two chiral centers (C2 and C3), leading to four possible stereoisomers (two pairs of enantiomers). Advanced NMR techniques are employed to determine the relative and absolute configurations.

NOE (Nuclear Overhauser Effect) Spectroscopy: Can be used to determine the spatial proximity of protons, which helps in deducing the relative stereochemistry (syn/anti) of the hydroxyl groups on C2 and C3.

Chiral Derivatizing Agents: Reacting the triol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), creates diastereomeric esters. researchgate.netnih.gov The ¹H and ¹⁹F NMR spectra of these diastereomers will show separate signals, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the chiral centers. researchgate.netnih.gov

NMR Databases: Empirical databases developed for acyclic polyols, including 1,2,3-triols, allow for the comparison of experimental ¹³C NMR chemical shifts with those of known stereoisomers to assign the relative configuration. nih.gov

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.5-3.7 | ~65-70 |

| C2 (-C(OH)-) | - | ~75-80 |

| C3 (-CH(OH)-) | ~3.8-4.0 | ~70-75 |

| C4 (-CH₃ on C2) | ~1.1-1.3 | ~20-25 |

| C5 (-CH₃ on C3) | ~1.0-1.2 | ~15-20 |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Products and Metabolic Pathways of this compound

Advanced mass spectrometry (MS) techniques are vital for determining the elemental composition, identifying unknown reaction products, and studying the metabolic pathways of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of this compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, fragmentation is expected to occur via cleavage of C-C bonds and loss of water molecules from the protonated molecular ion. Common fragmentation pathways for polyols include:

α-cleavage: Cleavage of the C-C bond adjacent to a hydroxyl group.

Dehydration: Sequential loss of water molecules (H₂O, m/z 18).

The fragmentation pattern serves as a fingerprint for the molecule. For instance, cleavage between C2 and C3 would yield characteristic fragment ions. The study of metabolites would involve identifying phase I (oxidation, reduction) and phase II (conjugation) products by their characteristic mass shifts from the parent compound. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for analyzing polyols in complex biological matrices. nih.gov

| m/z | Plausible Formula | Plausible Origin |

|---|---|---|

| 103.07 | [C₅H₁₁O₂]⁺ | Loss of H₂O |

| 85.06 | [C₅H₉O]⁺ | Loss of 2 H₂O |

| 73.06 | [C₄H₉O]⁺ | Cleavage of C1-C2 bond |

| 61.04 | [C₂H₅O₂]⁺ | Cleavage of C2-C3 bond |

| 45.03 | [C₂H₅O]⁺ | Further fragmentation |

Chiral Chromatography (e.g., GC, HPLC with chiral stationary phases) for Enantiomeric and Diastereomeric Separation and Quantification

Due to its two chiral centers, this compound exists as two pairs of enantiomers (2R,3R and 2S,3S) and (2R,3S and 2S,3R), which are diastereomers of each other. Chiral chromatography is the primary technique for separating and quantifying these stereoisomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating the stereoisomers of polyols. This is achieved by using a chiral stationary phase (CSP). phenomenex.com The enantiomers interact differently with the CSP, leading to different retention times. hplc.eu

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable and effective for separating a broad range of chiral compounds, including alcohols. phenomenex.commdpi.com

Pirkle-type CSPs are also used and operate based on π-π interactions, hydrogen bonding, and steric interactions. hplc.eu The separation of diastereomers can often be achieved on standard achiral stationary phases (like silica (B1680970) gel or C18) because they have different physical properties. nih.gov However, chiral columns are necessary for the separation of the enantiomeric pairs.

Gas Chromatography (GC): For GC analysis, the triol must first be derivatized to increase its volatility. This is typically done by converting the hydroxyl groups into less polar ethers or esters. The resulting derivatives can then be separated on a GC column with a chiral stationary phase, such as one based on cyclodextrins.

These chromatographic methods are not only for separation but also for quantification, allowing for the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) in a sample.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the hydroxyl and alkyl groups.

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of hydrogen-bonded hydroxyl groups. The breadth of this peak indicates the presence of extensive intermolecular and intramolecular hydrogen bonding.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region are due to the C-O stretching vibrations of the primary and secondary alcohol groups.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations (O-H, C-H, C-C) that is unique to the molecule's specific structure and conformation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | Stretching | O-H (Hydrogen-bonded) |

| 2975-2845 | Stretching | C-H (Alkyl) |

| 1470-1370 | Bending | C-H (Alkyl) |

| ~1200-1000 | Stretching | C-O (Alcohol) |

X-ray Crystallography and Other Diffraction Methods for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. nih.govwikipedia.org

Direct crystallization of a small, flexible polyol like this compound can be challenging. It is often necessary to prepare a crystalline derivative to obtain single crystals suitable for X-ray diffraction analysis. nih.gov Common derivatization strategies include:

Esterification: Reaction with aromatic carboxylic acids (e.g., p-nitrobenzoic acid) can introduce rigid, planar groups that facilitate crystal packing.

Formation of acetonides or ketals: Reaction with acetone (B3395972) or another ketone can create a rigid ring system incorporating two of the hydroxyl groups, which can aid crystallization.

Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously determine the relative and absolute configuration of the chiral centers. nih.gov The resulting structural data, including the precise arrangement of atoms and the network of hydrogen bonds in the crystal lattice, provides the ultimate proof of the molecule's stereochemistry.

Future Research Directions and Unexplored Avenues for 2 Methylbutane 1,2,3 Triol

Development of More Sustainable and Atom-Economical Synthetic Routes to 2-Methylbutane-1,2,3-triol

Current synthetic methodologies for polyols often rely on petrochemical feedstocks and may involve multi-step processes with poor atom economy. Future research must prioritize the development of green, efficient, and sustainable routes to this compound.

A primary avenue of investigation involves the utilization of renewable biomass as a starting point. ku.edu The catalytic upgrading of biomass-derived platform chemicals is a cornerstone of modern green chemistry. ku.edumdpi.com For instance, derivatives of isoprene (B109036) (2-methyl-1,3-butadiene), which can be produced biologically, could serve as precursors. The development of selective, one-pot catalytic dihydroxylation or epoxidation-hydrolysis reactions on such bio-based C5 skeletons would be a significant advancement.

Furthermore, biocatalysis presents a powerful tool for the sustainable synthesis of chiral molecules. nih.govnih.gov The use of engineered enzymes or whole-cell systems could enable the direct and highly enantioselective synthesis of specific stereoisomers of this compound from simple, renewable substrates like sugars or fermentation products. This approach offers mild reaction conditions and minimizes hazardous waste. nih.gov

Improving atom economy—the measure of how many atoms from the reactants are incorporated into the final product—is another critical goal. researchgate.net Research should focus on addition reactions, such as asymmetric dihydroxylation of a suitable alkene precursor, which are inherently 100% atom-economical.

| Potential Synthetic Route | Precursor Source | Key Advantages | Primary Research Challenge |

| Asymmetric Dihydroxylation | Bio-isoprene derivatives | High atom economy, stereocontrol | Development of selective catalysts for complex alkenes |

| Whole-Cell Biocatalysis | Sugars, Glycerol | Renewable, mild conditions, high enantioselectivity | Enzyme discovery and engineering for non-natural substrates |

| Catalytic Hydrogenolysis | Lignocellulose-derived furans | Utilization of waste biomass | Multi-step process, catalyst selectivity and stability |

Exploration of Novel Reactivity and Advanced Catalytic Applications of this compound Derivatives

The distinct reactivity of the primary, secondary, and tertiary hydroxyl groups in this compound offers a rich landscape for chemical transformations. Future work should focus on the selective functionalization of these groups to create novel derivatives with advanced applications.

Selective Catalysis: The development of catalysts that can selectively oxidize, esterify, or etherify one hydroxyl group in the presence of the others is a significant challenge and a major research opportunity. For example, palladium-based catalysts have shown promise in the selective oxidation of unprotected polyols to yield valuable α-hydroxy ketones. acs.org Applying such systems to this compound could yield a range of unique functionalized building blocks.

Deoxydehydration (DODH): A pivotal reaction for biomass valorization is deoxydehydration, which converts vicinal diols into olefins. nih.govresearchgate.net Investigating the DODH reaction of this compound could provide a pathway to valuable unsaturated alcohols, which are precursors for polymers and fine chemicals.

Chiral Ligands and Organocatalysts: As a chiral molecule, this compound is an attractive scaffold for the synthesis of new chiral ligands for asymmetric catalysis. mdpi.com Derivatives where the hydroxyl groups are converted into phosphines, amines, or other coordinating moieties could be explored in transition-metal-catalyzed reactions. nih.gov Similarly, its derivatives could serve as novel organocatalysts for a variety of chemical transformations. mdpi.com

| Transformation | Potential Product Class | Catalytic Approach | Potential Application |

| Selective Oxidation | α-Hydroxy Ketones, Di-ketones | Chemo- or Biocatalysis | Pharmaceutical intermediates |

| Deoxydehydration (DODH) | Unsaturated Alcohols | Oxo-rhenium or Molybdenum Catalysts | Monomers for polymerization |

| Selective Etherification | Glycol Ethers | Acid/Base Catalysis | Green solvents, fuel additives |

| Derivatization | Phosphine/Amine Derivatives | Multi-step synthesis | Chiral ligands for asymmetric synthesis |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science utilizing this compound as a Core Scaffold

The unique structural features of this compound make it an ideal candidate for exploration in interdisciplinary fields beyond traditional organic synthesis.

Materials Science: Polyols are fundamental building blocks for polymers such as polyurethanes and polyesters. creative-proteomics.comwikipedia.org The branched structure and trifunctionality of this compound could be exploited to create novel cross-linked polymers with unique thermal and mechanical properties. mdpi.com Its incorporation into polyester (B1180765) or polyurethane networks could enhance rigidity, alter degradation profiles, or improve hydrolytic stability, making it a valuable monomer for creating advanced bio-based materials, coatings, and foams. njchm.comeconic-technologies.com

Chemical Biology and Medicinal Chemistry: Small, functionalized molecules often serve as "scaffolds" for the development of new therapeutic agents. nih.govresearchgate.net this compound provides a chiral, polyhydroxylated scaffold that can be decorated with various functional groups to create libraries of diverse compounds for biological screening. Its water solubility and stereochemical complexity make it an attractive starting point for designing enzyme inhibitors or molecular probes to investigate biological pathways.

Advanced Mechanistic Studies and Computational Modeling to Elucidate Complex Reactions Involving this compound

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced mechanistic studies, combining experimental kinetics with computational modeling, are essential for unlocking the chemistry of this compound.

Computational Chemistry: Techniques such as Density Functional Theory (DFT) can provide invaluable insights into the molecule's conformational preferences and the transition states of its reactions. cdmf.org.br Modeling can help rationalize and predict the regioselectivity of catalytic reactions, for example, by calculating the activation barriers for reactions at the primary, secondary, and tertiary hydroxyl sites. researchgate.net Such studies can accelerate the discovery of new catalysts by allowing for virtual screening and rational design.

Mechanistic Probes: Experimental studies using kinetic analysis, isotope labeling, and in-situ spectroscopic monitoring can elucidate the pathways of complex reactions like catalytic deoxydehydration. researchgate.net Understanding the elementary steps of catalyst-substrate interaction, product formation, and catalyst deactivation is key to developing more robust and efficient processes.

Discovery of Undiscovered Biochemical Roles or Pathways Involving this compound and its Metabolites

The natural occurrence and biochemical significance of this compound are entirely unknown. A significant and exciting avenue of future research is the exploration of its potential roles in biology.

Natural Product Screening: A foundational step would be to screen various natural sources, such as plants, fungi, and bacteria, for the presence of this compound or its derivatives. The discovery of this molecule in a biological system would immediately prompt investigation into its biosynthetic pathway and physiological function.

Metabolic Studies: In the absence of a known natural source, its metabolic fate can be investigated by introducing it into model biological systems. The metabolism of short-chain fatty acids and polyols is a complex field, and understanding how a branched C5 triol is processed by cells would be of fundamental interest. nih.govnih.gov Studies using isotopically labeled this compound could trace its path through metabolic networks, identifying the enzymes that act upon it and the metabolites that are formed. This could reveal novel enzymatic activities or biochemical pathways and could inform its potential use in biotechnology or its impact on biological systems.

Q & A

Q. What are the established synthetic routes for 2-methylbutane-1,2,3-triol, and what catalysts or reagents are critical for optimizing yield?

- Methodological Answer : Synthesis of branched triols like this compound often involves aldol condensation or stereoselective reduction. For example:

- Aldehyde-based routes : Use of Ald reagents (e.g., Ald 34) to introduce methyl branches via condensation reactions, as seen in analogous triol syntheses .

- Carbohydrate precursors : Derivatives of D-ribose or D-arabinose can serve as chiral templates for triol synthesis, enabling stereochemical control in 3–4 steps .

- Catalytic hydrogenation : Palladium or nickel catalysts may reduce ketone intermediates to triols, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and pressure .

Q. How can researchers differentiate this compound from its structural isomers using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Primary hydroxyl groups (C1 and C3) show triplet or quartet splitting due to neighboring -CH₂- groups, while the tertiary hydroxyl (C2) may appear as a singlet. For example, 2-methylbutane-1,2,4-triol displays distinct splitting patterns in its ¹H NMR (δ 3.5–4.2 ppm) .

- ¹³C NMR : Carbon chemical shifts differentiate branching; C2 (tertiary) resonates near 70 ppm, while primary carbons (C1, C3) appear at 60–65 ppm .

- Chemical Tests : Jones reagent oxidizes primary alcohols (C1 and C3) to carboxylic acids, leaving tertiary alcohols (C2) unreacted, enabling visual distinction via color changes (orange to green) .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates triols from diol byproducts based on polarity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with water/acetonitrile gradients resolve isomers with >95% purity .

- Crystallization : Slow evaporation from ethanol at 4°C yields pure crystals, verified by melting point (115–118°C) .

Advanced Research Questions

Q. How does the spatial arrangement of hydroxyl groups in this compound influence its hydrogen-bonding interactions with biological targets?

- Methodological Answer :

- Hydrogen-Bonding Networks : The proximity of hydroxyl groups (C1, C2, C3) enables intramolecular H-bonding, stabilizing conformations that enhance binding to enzymes (e.g., oxidoreductases). This is observed in similar triols like 3,3-dimethylbutane-1,2,4-triol, which forms stable complexes with catalytic sites via -OH···O interactions .

- Mutagenesis Studies : Replace hydroxyl groups with deuterated analogs (e.g., -OD) to track H-bonding contributions using isotopic shifts in IR spectroscopy .

Q. What strategies can resolve contradictions in reported reaction kinetics of this compound in oxidation studies?

- Methodological Answer :

- Controlled Replicates : Conduct reactions under inert atmospheres (N₂/Ar) to exclude O₂ interference, as auto-oxidation of triols can skew kinetics .

- Cross-Validation : Compare results from multiple techniques:

- GC-MS : Quantify volatile oxidation products (e.g., ketones).

- HPLC : Monitor non-volatile intermediates (e.g., dihydroxyacetone derivatives) .

- pH Profiling : Adjust reaction pH (4–10) to isolate rate-limiting steps; acidic conditions may favor protonation of hydroxyl groups, altering reactivity .

Q. How can computational modeling predict the regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) analyze steric and electronic factors to predict substitution sites. For example, methyl branching at C2 increases steric hindrance, directing electrophiles to C1 or C3 .

- DFT Calculations : Density Functional Theory models assess transition-state energies, identifying C3 as the most nucleophilic site due to lower electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products